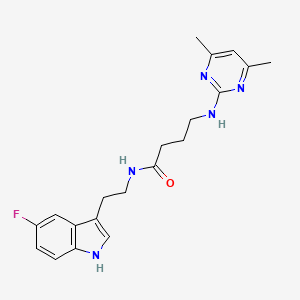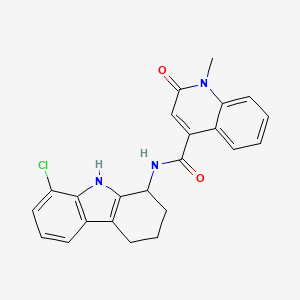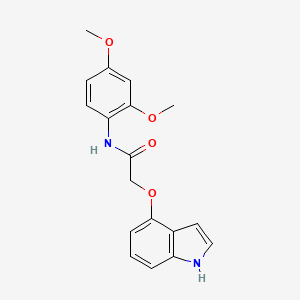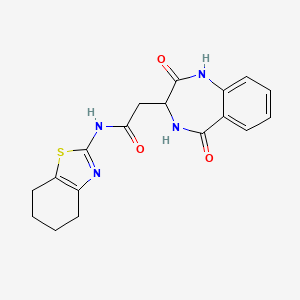![molecular formula C28H26N4O4 B11000281 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide](/img/structure/B11000281.png)
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide typically involves a multi-step process. One efficient method involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce isoindoline derivatives.
Scientific Research Applications
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)-butyric acid
- 6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)-hexanoic acid
Uniqueness
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is unique due to its specific combination of isoindoloquinazoline and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]benzamide |
InChI |
InChI=1S/C28H26N4O4/c29-25(34)18-13-15-19(16-14-18)30-24(33)12-2-1-7-17-31-26-20-8-3-4-9-21(20)28(36)32(26)23-11-6-5-10-22(23)27(31)35/h3-6,8-11,13-16,26H,1-2,7,12,17H2,(H2,29,34)(H,30,33) |
InChI Key |
UTGKFQAFNYGSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B11000200.png)
![ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B11000206.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide](/img/structure/B11000207.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide](/img/structure/B11000223.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000227.png)



![1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B11000256.png)


![methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000274.png)
![N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B11000277.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11000280.png)
